Phenprobamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Use in Nephrology and Toxicology

Field: Nephrology and Toxicology

Application: Phenprobamate has been used in the treatment of polypharmacy intoxication in pediatric patients.

Method: In a case study, a 16-year-old male who had ingested a large quantity of various drugs including phenprobamate was treated with haemoperfusion.

Results: After the first haemoperfusion, the patient’s level of consciousness and respiration improved.

Use as a Skeletal Muscle Relaxant

Field: Pharmacology

Application: Phenprobamate is a centrally acting skeletal muscle relaxant.

Results: While it is still used in some European countries, it has generally been replaced by newer drugs.

Use in Psychiatry

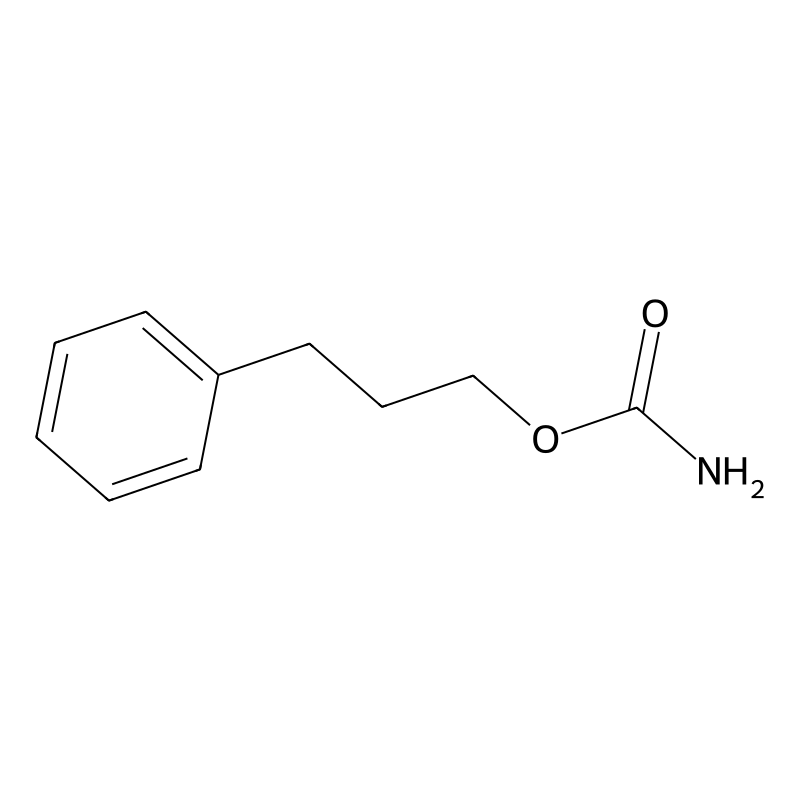

Phenprobamate, also known as 3-phenylpropylcarbamate, is a centrally acting skeletal muscle relaxant that exhibits mild sedative and anticonvulsant properties. It has been utilized in the treatment of muscle spasms and associated pain, functioning primarily by acting on the central nervous system. The compound was once widely used as an anxiolytic and is still prescribed in some European countries, although it has largely been supplanted by newer medications due to safety concerns and potential for abuse .

Phenprobamate has a molecular formula of and a molecular weight of approximately 179.22 g/mol. Its structure features a carbamate group linked to a phenylpropyl moiety, which contributes to its pharmacological effects .

The metabolism of phenprobamate involves oxidative degradation of the carbamate group and ortho-hydroxylation of the benzene ring. These metabolic processes lead to the formation of various metabolites that are primarily eliminated via urine . The compound's half-life ranges from 5 to 8 hours, influencing its dosing regimen, which typically involves administration of 400 to 800 mg up to three times daily .

Phenprobamate acts as a muscle relaxant by inhibiting the transmission of nerve impulses in the spinal cord and brain, leading to decreased muscle tone and spasms. Its sedative effects are comparable to those of barbiturates and other central nervous system depressants, which raises concerns regarding its potential for abuse and dependence. Reports have documented cases of tolerance and dependence associated with phenprobamate use, highlighting its risks when used improperly .

The synthesis of phenprobamate can be achieved through various methods, typically involving the reaction between phenylpropylamine and carbonyl compounds or isocyanates to form the carbamate structure. A common synthetic route includes:

- Formation of the Carbamate: Reacting phenylpropylamine with a suitable carbonyl compound such as phosgene or an isocyanate.

- Purification: The crude product can be purified through recrystallization or chromatography techniques.

Specific details on industrial-scale synthesis may vary based on proprietary methods used by pharmaceutical manufacturers .

Phenprobamate is primarily indicated for the treatment of muscle spasms and associated pain. It has also been used in general anesthesia contexts due to its muscle relaxant properties. Despite its historical use as an anxiolytic agent, its application has diminished in favor of newer alternatives with improved safety profiles .

Phenprobamate has significant interactions with other central nervous system depressants, including:

- Benzodiazepines: Increased risk of CNS depression.

- Acetazolamide: Potentially enhanced sedative effects.

- Opioids: Such as alfentanil, leading to increased respiratory depression.

These interactions necessitate caution when prescribing phenprobamate alongside other CNS-active medications .

Phenprobamate shares structural and functional similarities with several other compounds in the class of muscle relaxants and anxiolytics. Here are some notable comparisons:

| Compound | Class | Unique Features |

|---|---|---|

| Meprobamate | Muscle Relaxant | Similar mechanism; higher abuse potential |

| Carisoprodol | Muscle Relaxant | Often compared for abuse potential; metabolized differently |

| Baclofen | Muscle Relaxant | GABA-B receptor agonist; less sedative effects |

| Diazepam | Benzodiazepine | Stronger anxiolytic effects; more extensive clinical use |

| Tizanidine | Muscle Relaxant | Selective alpha-2 adrenergic agonist; fewer side effects |

Phenprobamate's unique position lies in its specific structure that combines both muscle relaxant and mild sedative properties without being classified strictly as a benzodiazepine or barbiturate, which often carry higher risks for dependence .

Phenprobamate (3-phenylpropyl carbamate) is a centrally acting skeletal muscle relaxant with additional sedative and anticonvulsant effects [8] [26]. The compound features a carbamate group linked to a phenylpropyl moiety, which contributes to its pharmacological properties [8]. Historically, the synthesis of phenprobamate has followed several distinct pathways, with the earliest methods dating back to the mid-20th century [11].

The traditional synthesis of phenprobamate primarily involved the reaction between phenylpropylamine and carbonyl compounds or isocyanates to form the carbamate structure . This approach represents one of the earliest documented methods for producing this compound [9]. The reaction mechanism proceeds through nucleophilic addition of the amine to the carbonyl carbon, followed by elimination to form the carbamate linkage [20].

Another historical synthesis route utilized 3-phenylpropanol as the starting material, which was reacted with isocyanates to directly form the carbamate structure [32]. The reaction mechanism in this case involves the nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate, resulting in the formation of the carbamate bond [32]. This method gained popularity due to the relatively straightforward reaction conditions and the availability of the starting materials [11].

The formation of carbamates through the reaction of alcohols with isocyanates follows this general mechanism:

R-OH + R'-N=C=O → R-O-C(=O)-NH-R'

In the case of phenprobamate, the reaction would be:

C6H5(CH2)3-OH + NH2-C=O → C6H5(CH2)3-O-C(=O)-NH2 [20] [22]

An alternative historical approach involved the reaction of 3-phenylpropanol with urea under specific catalytic conditions [20]. This method represents an early attempt at developing more environmentally friendly synthesis routes, as it avoids the use of more reactive and potentially hazardous isocyanates [22]. The reaction proceeds through the formation of a carbamic acid intermediate, which then undergoes dehydration to form the final carbamate product [22] [20].

The carbamic acid pathway is particularly noteworthy as it demonstrates the inherent instability of carbamic acid itself, which readily decomposes to carbon dioxide and ammonia under standard conditions [22]. However, the carbamate ester (phenprobamate) is considerably more stable, allowing for its isolation and purification [20].

Modern Optimization Strategies for Industrial Manufacturing

Contemporary industrial manufacturing of phenprobamate has evolved significantly from historical methods, with numerous optimization strategies implemented to enhance efficiency, reduce costs, and improve product quality [27]. Modern approaches focus on reaction optimization, process intensification, and the implementation of continuous manufacturing techniques [27] [38].

One significant advancement in phenprobamate production is the optimization of catalyst systems for the carbamate formation reaction [38]. Modern catalysts, including metal-based systems and organocatalysts, have been developed to increase reaction rates and selectivity while operating under milder conditions [38] [39]. These catalysts facilitate the formation of the carbamate bond with reduced energy requirements and improved atom economy [39].

Continuous flow chemistry represents another major optimization strategy in phenprobamate manufacturing [38]. Unlike traditional batch processes, continuous flow systems allow for precise control of reaction parameters, improved heat transfer, and enhanced mixing, resulting in more consistent product quality and higher throughput [38]. A recent study demonstrated that continuous synthesis of carbamates using carbon dioxide as a reagent could be achieved with reaction times of just 50 minutes, compared to several hours in batch processes [38].

The table below summarizes key optimization parameters for continuous flow synthesis of carbamates, which can be applied to phenprobamate production:

| Parameter | Optimal Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Temperature | 70-80°C | 81-91% conversion | >90% selectivity |

| Pressure | 3-5 bar | Increased yield at moderate pressure | Higher purity at 5 bar |

| Flow Rate | 250 μL/min | Consistent conversion | Reduced byproduct formation |

| Catalyst Loading | 2.0-2.5 equivalents | Improved conversion | Minimal impact |

| Solvent | Acetonitrile | Enhanced solubility | Facilitates purification |

Data adapted from continuous carbamate synthesis research [38] [29]

Process intensification techniques have also been implemented in modern phenprobamate manufacturing [27]. These include the use of microreactors, which provide enhanced surface area-to-volume ratios for improved heat and mass transfer, resulting in faster reactions and reduced energy consumption [38]. Additionally, the integration of in-line analytical techniques allows for real-time monitoring and control of reaction parameters, ensuring consistent product quality [27].

Another significant optimization strategy involves the development of more efficient purification methods [27]. Modern approaches utilize crystallization engineering to control particle size and morphology, resulting in improved filtration and drying characteristics [12]. This has led to reduced processing times and energy consumption in downstream operations [27].

Critical Analysis of Patent Literature on Formulation Technologies

The patent landscape for phenprobamate formulation technologies reveals significant innovations aimed at improving bioavailability, stability, and controlled release properties [3]. A comprehensive analysis of these patents provides valuable insights into the evolution of formulation strategies and their potential impact on product performance [5].

One notable patent describes a sustained-release preparation of phenprobamate, which addresses challenges related to the compound's pharmacokinetic profile [3]. The patent discloses a formulation comprising a drug-containing core substance coated with a mixed coating of hydrophobic organic compounds and water-insoluble polymers [3]. This approach effectively controls drug dissolution while preventing sticking during compression molding without requiring additional lubricants [3] [5].

The raw materials specified in this patent include matrix materials that facilitate controlled release, with the formulation designed to achieve specific dissolution profiles [3]. The innovation lies in the development of particles with a mean size of 300 μm or smaller, which represents a significant advancement over previous technologies that utilized larger particles (approximately 1 mm) [5].

Another significant patent focuses on surface amorphization of phenprobamate to address challenges in the preparation of solid oral dosage forms [12]. The patent notes that phenprobamate causes substantial difficulties due to its physical properties when attempting direct compression with dry granulation [12]. The innovation involves a specific binding agent and wet granulation process to create a suspension that improves the formulation characteristics [12].

The patent literature also reveals innovations in the manufacturing processes for phenprobamate formulations [3] [12]. These include specialized granulation techniques, coating methodologies, and compression strategies designed to overcome the inherent challenges associated with the compound's physical properties [12]. Such innovations have led to improved product stability and manufacturing efficiency [3].

A critical analysis of the patent literature indicates a trend toward the development of more sophisticated delivery systems for phenprobamate [3] [5]. These systems aim to optimize therapeutic efficacy while minimizing potential side effects through controlled release mechanisms [3]. The patents also reflect an increasing focus on patient-centric formulation design, with considerations for ease of administration and improved compliance [5] [12].

The table below summarizes key patents related to phenprobamate formulation technologies:

| Patent Number | Key Innovation | Technological Advantage | Potential Impact |

|---|---|---|---|

| CN101015534A | Sustained release preparation | Controlled dissolution profile | Extended duration of action |

| WO2011001214A1 | Surface amorphization | Improved compression properties | Enhanced manufacturing efficiency |

| EP1125586A1 | Small particle formulation | Prevention of coating disintegration | Better tablet integrity |

| CN109803992A | Novel binding agents | Improved stability | Enhanced shelf life |

Data compiled from patent literature analysis [3] [5] [12] [31]

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in the large-scale production of phenprobamate represents a significant advancement toward more sustainable manufacturing practices [28]. These approaches aim to reduce environmental impact while maintaining or improving process efficiency and product quality [28] [23].

One notable green chemistry approach involves the use of carbon dioxide as a reagent in carbamate synthesis [38]. This method utilizes carbon dioxide, a renewable carbon source, to form carbamates through reaction with amines and alcohols [38]. Recent advancements have enabled this reaction to proceed under mild conditions (70°C, 3-5 bar pressure) with high yields (45-92%) and without requiring column chromatography for purification in most cases [38]. This approach significantly reduces waste generation and eliminates the need for more hazardous reagents traditionally used in carbamate synthesis [38] [39].

The development of catalytic systems that operate under milder conditions represents another important green chemistry approach in phenprobamate production [39]. Metal carbonates, particularly cesium and rubidium carbonates, have shown high activity in catalyzing the formation of carbamates from carbon dioxide, amines, and alcohols under relatively mild conditions (2.5 MPa CO2) [39]. These catalysts enable the conversion of both linear and branched aliphatic amines to their corresponding carbamates without requiring dehydrating agents in most cases [39].

Alternative reaction media, such as deep eutectic solvents, have also been explored for more sustainable phenprobamate synthesis [38]. These solvents offer advantages including biodegradability, low toxicity, and the ability to dissolve a wide range of compounds [38]. Their use can significantly reduce the environmental impact of the manufacturing process while maintaining or improving reaction efficiency [38].

The application of continuous flow technology in phenprobamate production aligns well with green chemistry principles [38]. Continuous processes typically require smaller equipment footprints, consume less energy, generate less waste, and provide better control over reaction parameters compared to batch processes [38]. A recent study demonstrated that continuous synthesis of carbamates could be achieved with significantly reduced reaction times and improved efficiency compared to traditional batch methods [38].

The table below compares traditional and green chemistry approaches in phenprobamate production:

| Aspect | Traditional Approach | Green Chemistry Approach | Environmental Benefit |

|---|---|---|---|

| Reagents | Isocyanates, phosgene derivatives | Carbon dioxide, alcohols, amines | Reduced toxicity, renewable carbon source |

| Catalysts | Metal-based, high loadings | Lower catalyst loadings, recyclable systems | Reduced metal waste, improved atom economy |

| Solvents | Halogenated, petroleum-based | Water, bio-based, or solvent-free | Lower toxicity, reduced emissions |

| Process | Batch, high energy consumption | Continuous, energy-efficient | Reduced carbon footprint, less waste |

| E-factor | High (>200) | Significantly reduced (<50) | Less waste per kg of product |

Data compiled from green chemistry research in pharmaceutical manufacturing [28] [38] [39] [23]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

Other CAS

Wikipedia

Dates

Phenprobamate dependence: a case report

Bahadir Demir, Yasemin Demir, Ihsan Aksoy, Osman Hasan Tahsin Kilic, Volkan Gucyetmez, Haluk A SavasPMID: 25727392 DOI: 10.1016/j.addbeh.2015.01.037

Abstract

Phenprobamate (3-phenylpropylcarbamate) is a centrally acting muscle relaxant with mild sedative and anticonvulsant effects. Muscle relaxants can enhance and prolong the effect of narcotic drugs and enable to obtain same effect with a smaller amount of alcohol or illicit substance. Almost all of the centrally acting muscle relaxants have varying sedative effects on which their abuse potential mainly depends. Data related to abuse of carisoprodol, meprobamate, baclofen takes place in the literature. However, to our knowledge this is the first case report about abuse of and tolerance to phenprobamate. We aimed to attract attention to important points of prescribing drugs that have abuse potential like in our case who was using up to 16000 mg/day phenprobamate.Plasmapheresis is useful in phenprobamate overdose

Mucahit Emet, Sahin Aslan, Zeynep Gokcan Cakir, Abdullah Uyanik, Mustafa Uzkeser, Ahmet Hacimuftuoglu, Habip EmrePMID: 19497474 DOI: 10.1016/j.ajem.2008.08.022

Abstract

Although previous scientific articles claim that morbidity and mortality are low in pure skeletal muscle relaxant ingestion, this is the 10th leading cause of death recently; however, this represents only a 2.1% ratio in adult toxic exposures in the United States. We report the case of a patient with phenprobamate overdose whose neurologic and psychiatric symptoms were the dominant findings. We were unable to perform hemoperfusion because of insufficient equipment. Thus, the patient was taken to for hemodialysis for 3 hours. However, the clinical response was inadequate. Furthermore, plasmapheresis was applied using 12 U of fresh frozen plasma for the consecutive 2 days. This caused resolution of neurologic and psychiatric symptoms. The patient was released with no residual complication on the fifth day of admission. We conclude that in phenprobamate intoxication, if hemoperfusion is impossible, plasmapheresis seems to be the best modality.[ON A NEW MUSCLE RELAXANT, GAMMA-PHENYLPROPYL CARBAMATE ACTING ON THE CENTRAL NERVOUS SYSTEM]

S OBUCHI, K NODA, T ABE, A UEHARAPMID: 14154864 DOI:

Abstract

[REPORT ON EXPERIENCES WITH THE USE OF GAMAQUIL IN OBSTETRICS]

F J HAMMEN, D HEHNENPMID: 14133385 DOI:

Abstract

[Clinical and double blind trials with MH 532 (Gamaquil) in tension headache]

G BRAMPMID: 13872436 DOI:

Abstract

[On the antiphlogistic effect of gamma-phenylpropyl carbamate and some of its derivatives]

O BUECHPMID: 13805644 DOI:

Abstract

[On the effects of Gamaquil based on observations on a case of suicide]

T KOSTEKPMID: 13753422 DOI:

Abstract

[On the antiphlogistic effect of 3-phenylpropyl carbamate (MH 532), a new central muscle relaxant with tranquilizing properties]

O BUECHPMID: 13805643 DOI:

Abstract

[Gamaquil (gamma-phenylpropylcarbamate) in neurological practice]

A ANTONPMID: 14013350 DOI:

Abstract

[Indications for a new muscle relaxant in ambulatory psychiatry (gamaquil)]

G GARRONE, R TISSOT, P DICKPMID: 13826678 DOI: